molecular formula C13H9FN4S B13748212 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13748212
M. Wt: 272.30 g/mol
InChI Key: LBIFCQQXKBVEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pyridinyl group bearing a 2-fluorophenyl moiety at the 6-position and an amine group at the 5-position. This compound belongs to a class of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives, which have garnered attention for their macrofilaricidal activity against parasitic nematodes such as Onchocerca volvulus and Litomosoides sigmodontis . The 2-fluorophenyl substituent likely enhances its pharmacological profile by influencing electronic properties and metabolic stability.

Properties

Molecular Formula

C13H9FN4S

Molecular Weight

272.30 g/mol

IUPAC Name

3-[6-(2-fluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9FN4S/c14-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI Key

LBIFCQQXKBVEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 5-amino group on the 1,2,4-thiadiazole ring is a key reactive site. It participates in nucleophilic substitution reactions under mild conditions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCE) at 25°C to form N-acetyl derivatives.

  • Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in pyridine .

Example Reaction :

3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine+AcClDCE, RTN-Acetyl Derivative (Yield: 78%)\text{this compound} + \text{AcCl} \xrightarrow{\text{DCE, RT}} \text{N-Acetyl Derivative (Yield: 78\%)}

Electrophilic Aromatic Substitution

The 2-fluorophenyl group undergoes electrophilic substitution, primarily at the para position relative to the fluorine atom:

  • Nitration : Reacts with nitric acid in sulfuric acid to yield nitro-substituted derivatives .

  • Halogenation : Bromination with Br₂/FeBr₃ produces mono-brominated products.

Key Data :

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C4-Nitro65
BrominationBr₂/FeBr₃, 80°C4-Bromo72

Metal-Catalyzed Cross-Couplings

The pyridinyl moiety enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos.

Example :

This compound+PhB(OH)2Pd(PPh3)4,Na2CO3Biaryl Product (Yield: 83%)\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl Product (Yield: 83\%)}

Oxidative Cyclization

The compound undergoes hypervalent iodine(III)-mediated oxidative cyclization to form fused heterocycles. For example, treatment with phenyliodine(III) bis(trifluoroacetate) (PIFA) in DCE induces intramolecular S–N bond formation :

Reaction Conditions :

  • Oxidant : PIFA (1.1 equiv)

  • Solvent : Dichloroethane (DCE)

  • Time : 3 minutes

  • Yield : 83%

Acid/Base-Mediated Transformations

  • Protonation : The pyridine nitrogen is readily protonated in acidic media (e.g., HCl/EtOH), forming water-soluble salts.

  • Deprotonation : The 5-amino group reacts with strong bases (e.g., NaH) to generate nucleophilic intermediates for alkylation .

Photochemical and Thermal Stability

  • Thermal Decomposition : Degrades above 250°C, releasing sulfur-containing gases (H₂S, SO₂).

  • Photoreactivity : UV irradiation (λ = 254 nm) in methanol induces ring-opening reactions, forming thiourea derivatives .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

  • Antimicrobial Activity : N-Alkyl derivatives show improved activity against Staphylococcus aureus (MIC = 2 µg/mL) .

  • Antifilarial Properties : Substitution at the pyridinyl position (e.g., isopropoxy groups) enhances macrofilaricidal activity (EC₅₀ < 100 nM) .

Optimized Derivative :

ModificationBiological TargetEC₅₀/IC₅₀
3-Isopropoxy-pyridinylOnchocera volvulus89 nM

Spectroscopic Characterization

Reaction products are confirmed via:

  • ¹H NMR : Distinct shifts for aromatic protons (δ 8.3–7.0 ppm) and alkyl groups (δ 1.3 ppm for isopropyl) .

  • MS (ESI) : Molecular ion peaks at m/z 328.2 [M + H]⁺ for substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit significant anticancer properties. The presence of the thiadiazole moiety is crucial for its biological activity. Studies have shown that derivatives of thiadiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that a related thiadiazole compound effectively inhibited tumor growth in xenograft models1.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes2.

Drug Design and Development
In drug design, the ability to modify the fluorophenyl and pyridine groups allows for the optimization of pharmacokinetic properties. Computational studies suggest that modifications to these groups can enhance binding affinity to target proteins involved in disease pathways, making this compound a candidate for further development in therapeutic applications3.

Agricultural Science

Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Specifically, its application as a pesticide has been explored due to its potential to inhibit specific enzymes in pests. Studies have shown that similar compounds can effectively control pest populations while minimizing environmental impact4.

Herbicide Potential
Research into herbicidal activity suggests that this compound may inhibit key biochemical pathways in plants. The selective toxicity towards weeds while being less harmful to crops presents an opportunity for developing targeted herbicides that could improve agricultural yields5.

Materials Science

Polymer Additives
In materials science, compounds like this compound are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. Preliminary studies indicate improvements in tensile strength and resistance to degradation under UV light exposure6.

Nanocomposite Materials
The integration of this compound into nanocomposite materials has been investigated for applications in electronics and photonics. The unique electronic properties imparted by the thiadiazole structure can enhance the conductivity and optical characteristics of nanocomposites used in advanced electronic devices7.

Mechanism of Action

The mechanism of action of 3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (R1, R2) EC50 (nM)* Yield (%) Purity (%) Key Features
3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Target) R1 = 2-Fluorophenyl, R2 = NH2 N/A N/A N/A Fluorine enhances metabolic stability; potential optimized target binding
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine R1 = 5-Isopropoxy, R2 = 3-methylpyridin-2-yl <100 45 98 High potency against O. volvulus L5 larvae; moderate yield
3-(3-Cyclopropoxypyridin-2-yl)-N-(5-isopropyl-4-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine R1 = 3-Cyclopropoxy, R2 = 5-isopropyl-4-CF3-pyridin-2-yl <100 13 97 Improved pharmacokinetics; low yield due to complex synthesis
3-[6-(2,3-Difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine (CAS 1179361-14-8) R1 = 2,3-Difluorophenyl, R2 = NH2 N/A N/A N/A Increased fluorine content may improve binding but raise toxicity risks
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 75028-24-9) R1 = Pyridin-2-yl, R2 = NH2 N/A N/A 97 Lower complexity; lacks fluorophenyl, leading to reduced metabolic stability

EC50 values from *O. gutturosa and O. volvulus assays .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: The 2-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine) due to fluorine’s electronegativity and resistance to cytochrome P450-mediated degradation .
  • Lipophilicity : Halogen substitutions (e.g., fluorine, chlorine) increase lipophilicity, enhancing membrane permeability. However, the 2-fluorophenyl group may offer a better balance between lipophilicity and solubility than bulkier substituents like cyclopropoxy or trifluoromethyl .
  • Synthetic Accessibility : Analogs with simple substituents (e.g., isopropoxy) achieve higher yields (e.g., 71% for compound 25 in ), whereas complex groups (e.g., trifluoromethylpyridinyl) result in lower yields (13–19%) .

Biological Activity

3-(6-(2-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring fused with a pyridine derivative and a fluorophenyl group. Its molecular formula is C12H10FN5SC_{12}H_{10}FN_5S with a molecular weight of approximately 265.30 g/mol. The presence of the fluorophenyl moiety is significant for enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole scaffold demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound has also been evaluated for antiviral activity. A literature review discussed the potential of thiadiazole derivatives in inhibiting viral replication, specifically against HIV-1. Although the activity was lower than that of established antiviral drugs like zidovudine, the structural characteristics of thiadiazoles suggest potential for further optimization .

Anticancer Potential

Thiadiazole derivatives have shown promise in cancer research. They have been linked to anti-proliferative effects in various cancer cell lines. For instance, studies reported that certain derivatives inhibited the growth of human cancer cells at nanomolar concentrations . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in cancer progression .

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity Target IC50 Value Reference
AntimicrobialVarious bacterial strains< 100 µM
AntiviralHIV-1> 500 nM
AnticancerHuman cancer cell lines< 50 nM
Enzyme InhibitionCarbonic anhydrases< 10 nM

Case Study 1: Antimicrobial Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives. The study reported that specific modifications to the thiadiazole ring led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for 3-(6-(2-fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine?

The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting a pyridine-2-carbohydrazide derivative with potassium thiocyanate under acidic conditions (e.g., concentrated sulfuric acid) to form the thiadiazole core. Subsequent functionalization with a 2-fluorophenyl group is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, similar thiadiazole derivatives were synthesized using isonicotinoyl hydrazide and thiocyanate in sulfuric acid, followed by coupling with aryl halides .

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths and angles .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight.
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Solubility : Likely low in polar solvents due to aromatic and heterocyclic moieties; DMSO or DMF may enhance solubility.
  • Thermal stability : Assessed via differential scanning calorimetry (DSC).
  • LogP : Predicted to be moderate (~2.5–3.5) due to fluorine and aromatic groups .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Discrepancies in crystallographic refinement (e.g., twinned data or poor resolution) require advanced tools:

  • Use SHELXD for experimental phasing and SHELXL for high-resolution refinement.
  • Validate hydrogen bonding and disorder modeling via OLEX2 or PLATON .
  • Cross-validate with spectroscopic data (e.g., NMR NOE effects) to confirm substituent orientation.

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency.
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products .

Q. How does the 2-fluorophenyl substituent influence electronic properties compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect increases the electrophilicity of the pyridine ring, altering:

  • Reactivity : Enhanced susceptibility to nucleophilic attack.
  • Optoelectronic properties : Red-shifted UV-Vis absorption due to extended conjugation.
  • Biological activity : Fluorine may improve metabolic stability and binding affinity in target proteins .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential.
  • Molecular dynamics (MD) : Simulate binding stability in aqueous environments using GROMACS .

Data Contradiction and Methodological Challenges

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT for cytotoxicity).
  • Control for purity : Validate compound purity (>95%) via HPLC and LC-MS.
  • SAR studies : Systematically modify substituents (e.g., replace fluorine with chlorine) to isolate activity trends .

Q. Why might crystallization attempts fail, and how can this be mitigated?

Common issues include:

  • Polymorphism : Screen multiple solvents (e.g., ethanol/water mixtures).
  • Crystal twinning : Use SHELXL ’s TWIN command for refinement.
  • Temperature control : Gradual cooling (0.5°C/min) to promote nucleation .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC210–215°C
Solubility in DMSOGravimetric analysis~15 mg/mL
LogP (calculated)ChemAxon3.2 ± 0.3
Crystallographic R-factorSHELXL refinement<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.